Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate
Description
Properties
Molecular Formula |
C7H11ClO3 |
|---|---|
Molecular Weight |
178.61 g/mol |
IUPAC Name |
methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H11ClO3/c1-4-6(2)7(8,11-6)5(9)10-3/h4H2,1-3H3 |
InChI Key |
JVKYJDUUOBVOAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)(C(=O)OC)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate typically involves the reaction of ethyl 2-chloroacetoacetate with methyloxirane under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxy esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Ring-Opening Reactions: Acidic or basic conditions can facilitate ring-opening. Common reagents include hydrochloric acid, sulfuric acid, or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters or amides.
Ring-Opening Reactions: β-hydroxy esters are the primary products.
Oxidation and Reduction: Carboxylic acids and alcohols are formed, respectively.
Scientific Research Applications
Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The chlorine atom also serves as a good leaving group, facilitating substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxirane Carboxylates
Methyl 2-Chloro-3-Cyclopentyl-3-Methyloxirane-2-Carboxylate (CAS 87887-36-3)
- Molecular Formula : C₁₀H₁₅ClO₃
- Key Features :
Ethyl 3-(3-Chlorophenyl)-3-Methyloxirane-2-Carboxylate (CAS 1504091-47-7)
- Molecular Formula : C₁₂H₁₃ClO₃
- Key Features: Aromatic 3-chlorophenyl group enhances electron-withdrawing effects, increasing electrophilicity of the epoxide. Molecular weight: 240.68 g/mol. Applications: Potential use in drug discovery, leveraging aromatic interactions for target binding .
Methyl (2R,3S)-3-(4-Methoxyphenyl)Oxirane-2-Carboxylate (CAS 105560-93-8)
- Molecular Formula : C₁₁H₁₂O₄
- Key Features :
Comparative Analysis Table
| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Reactivity/Applications |
|---|---|---|---|---|
| Target Compound | C₈H₁₁ClO₃ | Cl, Ethyl, Methyl | ~190.62 (calculated) | High electrophilicity; synthetic intermediate |
| Methyl 2-Cl-3-Cyclopentyl-3-Me Oxirane | C₁₀H₁₅ClO₃ | Cl, Cyclopentyl, Methyl | 212.68 | Steric hindrance; polymer chemistry |
| Ethyl 3-(3-Cl-Ph)-3-Me Oxirane | C₁₂H₁₃ClO₃ | Cl, 3-Cl-Ph, Methyl | 240.68 | Aromatic interactions; drug design |
| Methyl (2R,3S)-3-(4-MeO-Ph)Oxirane | C₁₁H₁₂O₄ | 4-MeO-Ph, Chiral centers | 208.21 | Enantioselective synthesis; pharma |
Key Research Findings
- Steric and Electronic Effects :
- Chirality :
- Stability: Aliphatic substituents (ethyl, methyl) enhance solubility in nonpolar solvents, while aromatic groups improve thermal stability .
Biological Activity
Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate is a synthetic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications. This article reviews the available literature on the biological properties of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic uses.
Chemical Structure
This compound can be described by its molecular formula . The presence of the epoxide functional group suggests that it may participate in nucleophilic reactions, which are significant for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound primarily arises from its ability to interact with biological macromolecules. The epoxide group is known to react with nucleophiles such as thiols and amines, leading to modifications in proteins and nucleic acids.
1. Antimicrobial Activity
Research indicates that compounds containing epoxide groups exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study reported that similar epoxide derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting a potential for this compound as an antimicrobial agent .
2. Cytotoxicity
Cytotoxic effects have been observed in various cell lines when exposed to epoxide-containing compounds. In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines, potentially through the generation of reactive oxygen species (ROS) and subsequent oxidative stress . The compound's cytotoxicity was assessed using MTT assays, revealing a dose-dependent response.
Toxicological Profile
Understanding the toxicological implications of this compound is essential for its safe application.
1. Acute Toxicity
Acute toxicity studies have shown that exposure to high concentrations can lead to dermal irritation and respiratory issues. The European Commission's report classified similar compounds with epoxide functionalities as having significant dermal toxicity, necessitating careful handling .
Case Studies
Several case studies illustrate the biological activity of this compound:
-
Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against a panel of pathogens, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Pathogen MIC (µg/mL) E. coli 32 S. aureus 16 Candida albicans 64 - Cytotoxicity Assessment : A study involving human cancer cell lines indicated that the compound induced cell death at concentrations above 50 µM, with an IC50 value determined at approximately 30 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
